tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Overview
Description
Tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a useful research compound. Its molecular formula is C15H18N2O3 and its molecular weight is 274.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is involved in the synthesis of novel ADAs (adenosine deaminase) and IMPDH (inosine 5'-monophosphate dehydrogenase) inhibitors. This compound is used in the reactions with fluorinated 1,3-biselectrophiles to synthesize fluorinated pyrrolo[2,3-b]pyridines, a process that involves cleaving the tert-butyl protecting group with concentrated sulfuric acid and direct glycosylation of the products (Iaroshenko et al., 2009).
Large-Scale Preparation
- The compound is used in the optimized large-scale synthesis of certain intermediates for nicotinic acetylcholine receptor agonists. This process is significant for its efficiency in synthesizing multihundred gram quantities of these intermediates, showcasing its potential in large-scale pharmaceutical applications (Jarugu et al., 2018).
Crystal Structure Analysis
- This compound is also important in crystallography. It's utilized in synthesizing and characterizing compounds which are then analyzed using X-ray crystallographic analysis. This process aids in understanding the molecular and crystal structures of these compounds, which is crucial for the development of new pharmaceuticals and materials (Çolak et al., 2021).
Chemical Transformations
- This compound is integral in various chemical transformations, such as its reaction with tributylvinyltin in the presence of Pd(PPh3)4-LiCl. These reactions lead to the formation of other significant chemical compounds, demonstrating its versatility in organic synthesis (Moskalenko & Boev, 2014).
Properties
IUPAC Name |
tert-butyl 5-propanoylpyrrolo[3,2-b]pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-5-13(18)11-6-7-12-10(16-11)8-9-17(12)14(19)20-15(2,3)4/h6-9H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEYNSSBJBBZSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856597 | |
Record name | tert-Butyl 5-propanoyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1407180-80-6 | |
Record name | tert-Butyl 5-propanoyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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